
5-chloro-N-(2-chlorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(2-chlorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been investigated in detail.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
Nicotinic acid derivatives, such as 5-chloro-N-(2-chlorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, are explored for their potential as herbicidal agents. A study by Chen Yu et al. (2021) on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid revealed that some compounds exhibited excellent herbicidal activity against specific weeds, demonstrating the utility of these derivatives in agricultural sciences. The structure-activity relationships (SAR) detailed in their research could guide the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Antibacterial and Antimicrobial Applications
Research on nicotinic acid derivatives also includes exploring their antimicrobial properties. Patel and Shaikh (2010) prepared compounds from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, demonstrating in vitro antimicrobial activity against various bacteria and fungal species. This highlights the potential of nicotinic acid derivatives in medical and pharmaceutical applications for combating microbial infections (N. Patel & Faiyazalam M. Shaikh, 2010).
Supramolecular Chemistry and Material Science
Nicotinamide and its derivatives are of interest in supramolecular chemistry and material science due to their ability to form complex structures. A study by Halaška et al. (2013) on copper(II) chlorobenzoates with nicotinamide revealed the formation of supramolecular hydrogen-bonding networks, which have implications for the development of new materials with specific chemical and physical properties (J. Halaška et al., 2013).
Sirtuin Inhibition and Potential Therapeutic Applications
Nicotinamide derivatives are investigated for their role in modulating sirtuin activity, which is relevant in the context of aging and neurodegenerative diseases. Ai et al. (2016) reported on 5-((3-amidobenzyl)oxy)nicotinamides as SIRT2 inhibitors, showcasing their potential in therapeutic applications, particularly for Parkinson's disease. This research underscores the importance of nicotinic acid derivatives in developing treatments for age-related conditions (T. Ai et al., 2016).
properties
IUPAC Name |
5-chloro-N-[(2-chlorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-14-4-2-1-3-11(14)8-20-16(22)12-7-15(19)17(21-9-12)24-13-5-6-23-10-13/h1-4,7,9,13H,5-6,8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLRAESQLHIAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NCC3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2769619.png)
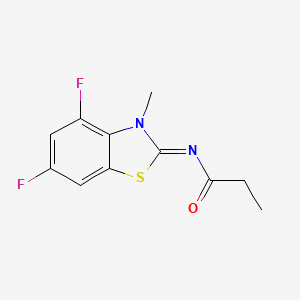
![Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2769623.png)
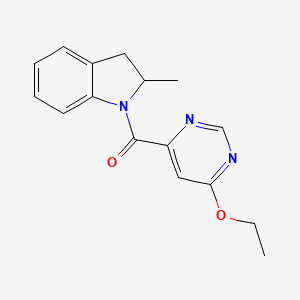
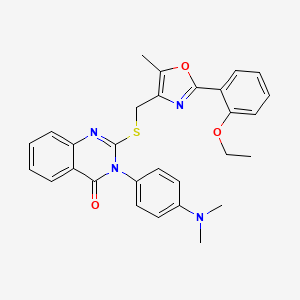
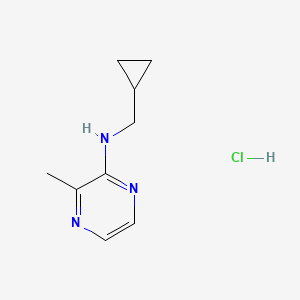
![2-[(3-Bromobenzoyl)amino]acetic acid](/img/structure/B2769630.png)
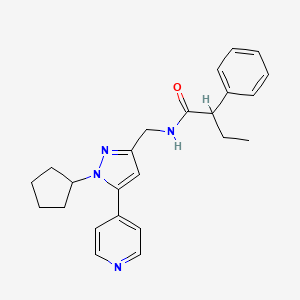
![5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B2769634.png)
![(2-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2769637.png)
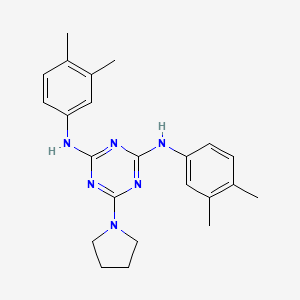
![tert-butyl N-[N'-(3-aminopropyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate](/img/structure/B2769639.png)
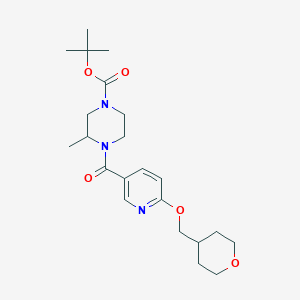
![3-(2-(azepan-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769642.png)